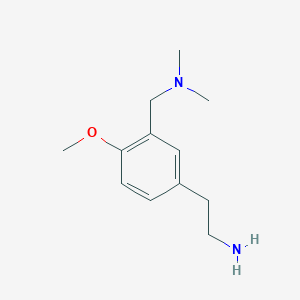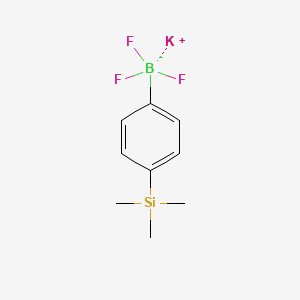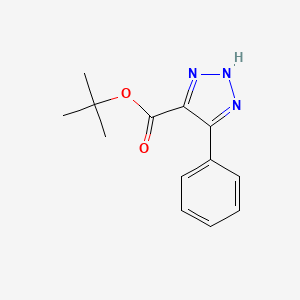![molecular formula C20H24ClNO2 B13488042 N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves multiple steps. One common method includes the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C20H24ClNO2 |
|---|---|
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C20H24ClNO2/c1-20(22-8-7-14-5-4-6-17(21)9-14)12-15-10-18(23-2)19(24-3)11-16(15)13-20/h4-6,9-11,22H,7-8,12-13H2,1-3H3 |
Clé InChI |
YCUVBTQNUNVHLC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C=C2C1)OC)OC)NCCC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
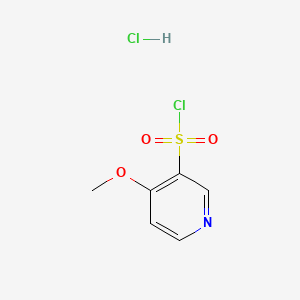
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}benzamide dihydrochloride](/img/structure/B13487972.png)
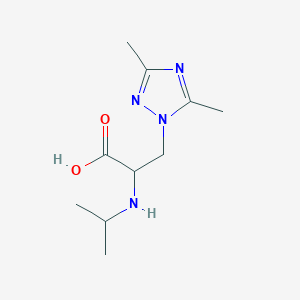
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

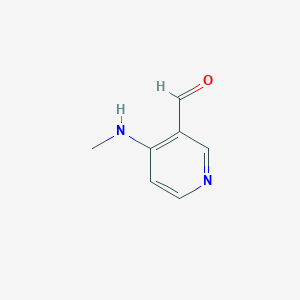
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
